24 Bisphenol S-d8
Description
Properties
Molecular Formula |
C₁₂H₂D₈O₄S |
|---|---|
Molecular Weight |
258.32 |
Synonyms |
2,4’-Bisphenol Sulfone-d8; 2,4’-Dihydroxydiphenyl Sulfone-d8; 2,4’-Sulfonyldiphenol-d8; 2-(4-Hydroxyphenylsulfonyl)phenol-d8; 24BS-d8; 4,2’-Dihydroxydiphenyl Sulfone-d8; BPS 24-d8; BPS 24C-d8; NSC 2432-d8 |
Origin of Product |
United States |
Synthesis and Comprehensive Characterization of Bisphenol S D8 for Research Applications
Methodologies for the Synthesis of Deuterated Bisphenol S
The synthesis of isotopically labeled compounds like 24 Bisphenol S-d8 is a meticulous process that requires strategic planning to ensure high isotopic enrichment and chemical purity.
The primary strategy for synthesizing Bisphenol S-d8 involves the deuteration of the aromatic rings, a process known as ring-deuteration. This is typically achieved by using deuterated precursors in the synthesis pathway. A common industrial method for producing unlabeled bisphenol S involves the reaction of phenol (B47542) with sulfuric acid. google.com By analogy, a plausible and effective route for the synthesis of Bisphenol S-d8 is the reaction of phenol-d6 (B82959) (where all five ring protons and the hydroxyl proton are replaced by deuterium) or phenol-d5 (B121304) (ring protons replaced) with a sulfonating agent.
Another established method for deuterium (B1214612) incorporation is through acid-catalyzed hydrogen-deuterium (H/D) exchange. For other bisphenols like Bisphenol A (BPA) and Bisphenol F (BPF), labeling has been achieved via acid-induced H/D exchange reactions in deuterium oxide (D₂O). epa.gov A similar approach could be applied to Bisphenol S.
A more targeted synthesis strategy involves the deuteration of a precursor molecule, followed by a final reaction step to form the desired product. For instance, a method for producing 4,4'-BPS-d4 involves the oxidation of a deuterated 4-(4-hydroxyphenyl)sulfanylphenol intermediate. epa.gov This highlights a modular approach where the deuterium labels are incorporated into a key building block prior to the final sulfone formation. For this compound, this would involve synthesizing the appropriate deuterated phenylsulfonylphenol precursor.
Achieving high purity is crucial for an analytical standard. The purification protocols for deuterated Bisphenol S are analogous to those used for its unlabeled counterpart. Post-synthesis, the crude product mixture often contains the desired 2,4'-isomer, the 4,4'-isomer, and other reaction byproducts. google.com
A highly effective method for purification is fractional crystallization. The solubility differences between the isomers allow for their separation. For example, in the synthesis of 4,4'-BPS, toluene (B28343) is added to the reaction mixture to selectively crystallize the 4,4'-isomer, leaving the 2,4'-isomer in the solution. google.com This principle can be adapted to isolate the 24 BPS-d8 isomer.
Further purification is typically achieved through recrystallization. The crude, crystallized BPS-d8 can be dissolved in a suitable hot solvent, such as methanol (B129727), and then reprecipitated by adding a co-solvent like water. google.com This process is effective at removing residual impurities. To eliminate color, which can arise from oxidized byproducts, a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) may be added during the recrystallization process. google.com These purification steps, when applied sequentially, can yield Bisphenol S-d8 with a chemical purity exceeding 99%. google.com
Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Bisphenol S-d8
Following synthesis and purification, a battery of analytical techniques is employed to confirm the molecular structure, verify the position and extent of deuterium labeling, and assess the final purity of the this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the aromatic protons would be significantly diminished or entirely absent compared to the spectrum of unlabeled 2,4'-Bisphenol S. The remaining signals would correspond to the hydroxyl (-OH) protons and any residual, non-deuterated sites. The integration of these residual proton signals relative to the hydroxyl protons provides a quantitative measure of the isotopic enrichment.
²H NMR (Deuterium NMR): A ²H NMR spectrum is run to directly observe the deuterium nuclei. This spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the aromatic rings, providing definitive confirmation of successful ring-deuteration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is also affected by deuteration. The signals for carbon atoms directly bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their positions in the unlabeled compound.
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Absence or significant reduction of aromatic signals; presence of -OH proton signals. | Confirmation of high-level deuteration; verification of isotopic purity. |
| ²H NMR | Presence of signals in the aromatic region. | Direct confirmation of deuterium incorporation and position. |
| ¹³C NMR | Multiplets for deuterated carbons; slight upfield shifts. | Confirmation of C-D bonds and structural integrity. |
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is essential for confirming the elemental composition and isotopic enrichment of the synthesized compound. nih.gov Using techniques like electrospray ionization (ESI), typically in negative ion mode, the exact mass of the deprotonated molecule [M-H]⁻ is determined. nih.govnih.gov
For this compound, the expected monoisotopic mass is 258.08019394 Da. nih.gov This is precisely 8.0502 Da greater than the monoisotopic mass of unlabeled 2,4'-Bisphenol S (C₁₂H₁₀O₄S), accounting for the replacement of eight hydrogen atoms with eight deuterium atoms. HRMS can verify this mass with high precision (typically within 5 ppm), confirming both the molecular formula and the incorporation of eight deuterium atoms.
Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. nih.gov The fragmentation pattern of 24 BPS-d8 will be distinct from its unlabeled analog. For example, characteristic fragments and neutral losses observed in unlabeled BPS, such as the loss of a phenol group, will be shifted by the mass of the deuterium atoms in the spectrum of 24 BPS-d8. nih.gov This provides unambiguous structural confirmation.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Reference |
|---|---|---|---|
| 2,4'-Bisphenol S | C₁₂H₁₀O₄S | 250.02998 | nih.gov |
| 2,4'-Bisphenol S-d8 | C₁₂H₂D₈O₄S | 258.08019 | nih.govlgcstandards.com |
Chromatographic techniques are employed to assess the chemical purity of the final this compound product, ensuring it is free from isomers and other synthetic impurities.
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a common method for purity analysis. lcms.cz The separation of BPS from its isomers and potential impurities is typically achieved on a reversed-phase column, such as a C18 or Phenyl column. lcms.cznih.gov A gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol allows for the effective separation of the components. nih.gov The purity is determined by integrating the peak area of 24 BPS-d8 as a percentage of the total peak area in the chromatogram. Commercial standards for deuterated bisphenols often specify a purity of >95% as determined by HPLC. lgcstandards.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Phenyl | lcms.cznih.govbesjournal.com |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | nih.gov |
| Detection | UV or Mass Spectrometry (MS) | publisso.delcms.cz |
| Typical Purity | >95% | lgcstandards.com |
While Gas Chromatography (GC) can also be used, it typically requires a derivatization step to increase the volatility of the polar bisphenol compounds before analysis with a detector like a Flame Ionization Detector (FID). besjournal.com
Advanced Analytical Methodologies Employing Bisphenol S D8 As an Internal Standard
Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of trace-level contaminants is sample preparation. The goal is to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection. The use of BPS-d8 as an internal standard is crucial throughout these procedures to account for any analyte loss.
Solid-Phase Extraction (SPE) Optimization for Bisphenol S-d8 Recovery
Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. Its advantages include high recovery rates, simplicity, and the use of small volumes of organic solvents. researchgate.net The selection of the appropriate sorbent material is critical for achieving optimal recovery of bisphenols.
Several parameters must be optimized to maximize the recovery of BPS-d8 and, by extension, the target bisphenols. These include the type of SPE cartridge, sample pH, flow rate, and the composition and volume of the elution solvent. researchgate.net For instance, hydrophilic-lipophilic balanced (HLB) cartridges are often employed for the extraction of a wide range of bisphenol analogues from water samples. researchgate.net In one study, optimal conditions involved using an HLB cartridge, adjusting the sample pH, and eluting with methanol (B129727) to achieve recoveries ranging from 82.3% to 96.7% for seven different bisphenols. researchgate.net Another approach for analyzing human urine samples utilized a d-SPE step with Z-Sep and PSA sorbents, which yielded recoveries between 74% and 87%. nih.gov
The optimization process often involves a systematic evaluation of each parameter. For example, the volume of the eluent can be tested in a range (e.g., 1–9 mL) to find the point of maximum recovery before potential analyte breakthrough or dilution occurs. mdpi.com Research has shown that for certain magnetic solid-phase extraction (MSPE) methods, 5 mL of eluent was optimal for the recovery of six bisphenol pollutants. mdpi.com
Table 1: Examples of SPE Optimization Parameters for Bisphenol Analysis
| Parameter | Optimized Condition | Recovery Range | Reference |
|---|---|---|---|
| SPE Cartridge | Hydrophilic-Lipophilic Balanced (HLB) | 82.3% - 96.7% | researchgate.net |
| Sorbent Combination (d-SPE) | 50 mg Z-Sep and 30 mg PSA | 74% - 87% | nih.gov |
| Eluent Volume (MSPE) | 5 mL | Not specified | mdpi.com |
| SPE Cartridge | C18 | 87.0% - 106.9% | besjournal.com |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of compounds in two immiscible liquid phases. dphen1.com In the context of bisphenol analysis, LLE is used to isolate analytes from aqueous samples into an organic solvent. besjournal.comdphen1.com Dichloromethane is a common solvent used for this purpose. dphen1.com
The deuterated internal standard, BPS-d8, is added to the sample prior to extraction to correct for any variability in the extraction efficiency. dphen1.com This method has been successfully applied to the determination of Bisphenol A in water, with relative recoveries greater than ninety percent. dphen1.com The accuracy and precision of the method are significantly increased by the use of a surrogate standard like D8-BPA. dphen1.com
Microextraction Techniques
To address the need for more environmentally friendly and efficient extraction methods, various microextraction techniques have been developed. These methods significantly reduce solvent consumption and extraction time.
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized LLE technique where a small volume of extraction solvent is dispersed into the aqueous sample, often with the aid of a disperser solvent. dphen1.commdpi.com This creates a large surface area for rapid analyte transfer. researchgate.net DLLME has been successfully combined with other techniques like ultrasound-assisted extraction (UAE) for the analysis of bisphenols in various matrices. dphen1.com The combination of enzymatic liquefaction of placental tissue followed by DLLME has been shown to be an effective strategy for determining non-persistent chemicals, including bisphenols. dphen1.com For the analysis of bisphenols in human amniotic fluid, a DLLME method achieved mean recovery values between 80.9% and 115.9%. mdpi.com
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to facilitate the extraction of analytes from solid or semi-solid samples into a solvent. The cavitation effect produced by the ultrasound enhances mass transfer and solvent penetration. dphen1.com This technique is often used in combination with other extraction methods like d-SPE for the analysis of bisphenols in complex matrices such as placental tissue. dphen1.com
Derivatization Procedures for Enhanced Chromatographic Performance
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar compounds like bisphenols often require derivatization to increase their volatility and thermal stability. besjournal.comdphen1.com This process involves chemically modifying the analyte to create a less polar and more volatile derivative, resulting in improved peak shape and sensitivity. dphen1.com
Trifluoroacetylation is a common derivatization technique where the hydroxyl groups of the bisphenols are reacted with an agent like trifluoroacetic anhydride (B1165640) (TFAA). dphen1.comsimiecoind.ro This procedure, applied to both the analyte and the BPS-d8 internal standard, leads to the formation of less polar derivatives that produce narrow and symmetrical peaks in the chromatogram, allowing for the quantification of very small amounts of the analytes. dphen1.com Another common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the hydroxyl groups with trimethylsilyl (B98337) groups. dphen1.comnih.gov
Chromatographic Separation Principles for Bisphenol S-d8 and Co-occurring Analytes
Following sample preparation, chromatographic techniques are employed to separate the target analytes from each other and from any remaining matrix components before detection.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful separation technique that utilizes columns packed with sub-2 µm particles. This results in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.netlcms.cz
In the analysis of bisphenols, UHPLC is often coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. researchgate.netbesjournal.comresearchgate.net A typical UHPLC method for bisphenol analysis involves a reversed-phase column, such as a C18 or phenyl column, and a gradient elution program with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonia (B1221849) to improve peak shape and ionization efficiency. researchgate.netlcms.cz
For example, a method for the simultaneous determination of seven bisphenol analogues in surface water used an Acquity UPLC BEH C18 column with a gradient of acetonitrile and 0.05% (v/v) ammonia, achieving a chromatographic run time of just 8 minutes. researchgate.net Another application for analyzing eleven bisphenol compounds, including BPS, employed a CORTECS UPLC Phenyl column and achieved baseline separation within an 8-minute run. lcms.cz The use of BPS-d8 as an internal standard is essential in these UHPLC-MS/MS methods to ensure accurate quantification by compensating for matrix effects and variations in instrument response. besjournal.com
Table 2: Examples of UHPLC Columns and Conditions for Bisphenol Separation
| Column Type | Mobile Phase | Analytes | Reference |
|---|---|---|---|
| Acquity UPLC BEH C18 | Acetonitrile and 0.05% (v/v) ammonia | Seven bisphenol analogues | researchgate.net |
| CORTECS UPLC Phenyl | Water, Methanol, and 0.1% Formic Acid | Eleven bisphenol compounds | lcms.cz |
| Acquity BEH C8 | Not specified | Four bisphenols and two alkylphenols | besjournal.com |
| Scherzo SM-C18 | Gradient of acetonitrile and water | Various bisphenols | nih.gov |
Gas Chromatography (GC)
While liquid chromatography is more common for bisphenol analysis, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can be employed, particularly after a derivatization step to increase the volatility of the analytes. besjournal.comdphen1.com Derivatization, often through silylation, converts the polar hydroxyl groups of bisphenols into less polar silyl (B83357) ethers, making them amenable to GC analysis. mdpi.com In such methods, BPS-d8 is an effective internal standard. dphen1.com It undergoes the same derivatization reaction as BPS and co-elutes, correcting for any inconsistencies in the derivatization efficiency and injection volume. sci-hub.se The use of a deuterated standard like BPS-d8 is crucial for enhancing the accuracy and precision of the GC-MS method. dphen1.com
Column Chemistry Selection for Optimal Resolution of Bisphenol S and Bisphenol S-d8
The co-elution of Bisphenol S (BPS) and its deuterated internal standard, BPS-d8, is a desirable characteristic in chromatographic methods that utilize mass spectrometric detection, as it ensures that any matrix effects or variations in ionization efficiency affect both the analyte and the standard similarly. The key is to achieve separation from other interfering compounds in the matrix.
For the analysis of BPS and BPS-d8, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is the most prevalent technique. besjournal.comnih.gov C18 columns are widely used and have demonstrated effective separation of bisphenols from various sample matrices. besjournal.comnih.govcmes.org For instance, a C18 column can be used with a water/acetonitrile gradient to separate BPS and BPS-d8 in plasma and urine samples. nih.gov Similarly, a study analyzing bisphenols in kitchen paper employed a Luna 5u C18 column. cmes.org
Other column chemistries have also proven effective. A Phenyl Hexyl column has been used for the separation of dansylated BPS-d8 and its glucuronide metabolite, providing good resolution with a water/acetonitrile gradient. worktribe.com For the analysis of multiple bisphenols, including BPS, an Acquity UPLC BEH Shield RP18 column, which contains polar groups to shield residual silanol (B1196071) activity, can significantly improve sensitivity and accuracy. dphen1.com In another application, a Scherzo SM-C18 column provided satisfactory separation for a wide range of bisphenols in a single chromatographic run. nih.gov For separating a complex mixture of eleven bisphenol compounds, a CORTECS UPLC Phenyl Column has been shown to achieve baseline separation. lcms.cz
The selection of the column is often coupled with the optimization of mobile phase composition to achieve the desired resolution.
Gradient Elution Programming for Complex Sample Analysis
Gradient elution is a powerful technique in liquid chromatography that involves changing the composition of the mobile phase during the analytical run. This approach is particularly crucial for analyzing complex samples containing multiple analytes with a wide range of polarities, such as various bisphenols, including BPS, in environmental or biological matrices. nih.govmdpi.com By systematically increasing the percentage of the stronger organic solvent (e.g., acetonitrile or methanol) in the mobile phase, gradient elution allows for the efficient elution of both polar and non-polar compounds within a reasonable time frame, while maintaining good peak shape and resolution. mdpi.com
Several studies have detailed specific gradient programs for the analysis of BPS using BPS-d8 as an internal standard. For instance, in the analysis of pericardial fluid, a gradient program starting with 25% B (organic solvent) and linearly increasing to 95% B over several minutes enabled the separation of seven different bisphenols. mdpi.com Another method for analyzing milk samples utilized a gradient from 40% to 100% B to separate a broad range of bisphenols. nih.gov For the analysis of urine samples, a gradient starting with 15% B and increasing to 90% B over 15 minutes was employed. uzh.ch
The table below provides examples of gradient elution programs used in the analysis of Bisphenol S.
| Initial %B (Organic Solvent) | Final %B (Organic Solvent) | Gradient Duration (min) | Matrix | Reference |
| 25% | 95% | 4 | Pericardial Fluid | mdpi.com |
| 40% | 100% | 10 | Milk | nih.gov |
| 15% | 90% | 15 | Urine | uzh.ch |
| 20% | 95% | 13 | Milk | nih.gov |
| 45% | 100% | 31 | Fish Tissue | mdpi.com |
| 60% | 95% | 3 | Water | besjournal.com |
Mass Spectrometric Detection and Quantification Strategies Utilizing Bisphenol S-d8
Mass spectrometry (MS) is the definitive detection method for the accurate quantification of BPS, with BPS-d8 serving as the internal standard. The high selectivity and sensitivity of MS, particularly when operated in tandem mode (MS/MS), allow for the reliable measurement of trace levels of BPS in complex matrices.
Tandem Mass Spectrometry (MS/MS) Detection (e.g., Triple Quadrupole (QqQ) Systems)
Tandem mass spectrometry, most commonly performed on triple quadrupole (QqQ) instruments, is the gold standard for quantitative analysis of BPS using BPS-d8. besjournal.comdphen1.comnih.govmdpi.comuzh.chmdpi.compublisso.deuco.escanada.canih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmentation of this ion in the second quadrupole (the collision cell), and detection of a specific product ion in the third quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to very low limits of detection. canada.canih.gov
The use of BPS-d8 as an internal standard in LC-MS/MS methods corrects for variations in sample preparation, chromatographic retention time, and ionization efficiency, thereby ensuring high accuracy and precision. nih.govdphen1.com The deuterated standard co-elutes with the native BPS, and any suppression or enhancement of the MS signal due to the sample matrix affects both compounds to a similar extent. nih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes
The choice of ionization source is a critical parameter in the development of an LC-MS/MS method for BPS analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common interfaces.
ESI is the most widely used ionization technique for the analysis of bisphenols, including BPS. worktribe.comnih.govuzh.ch It is particularly effective for polar compounds and is typically operated in the negative ion mode for bisphenols, as the phenolic hydroxyl groups readily deprotonate to form [M-H]⁻ ions. besjournal.comnih.gov Studies have successfully employed ESI for the analysis of BPS in various matrices such as plasma, urine, and food samples. nih.govworktribe.comnih.gov
APCI is another viable ionization technique, which is generally more suitable for less polar compounds. uco.es Similar to ESI, APCI is often used in the negative ion mode for bisphenol analysis. thermofisher.comsci-hub.se Some studies have directly compared ESI and APCI, with one finding a tenfold greater signal for BPS using APCI compared to ESI. sci-hub.se The choice between ESI and APCI can depend on the specific sample matrix and the presence of co-eluting interferences.
Multiple Reaction Monitoring (MRM) Transition Selection for Bisphenol S-d8
In tandem mass spectrometry, the selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for achieving high sensitivity and selectivity. An MRM experiment monitors a specific precursor ion to product ion fragmentation. For quantitative analysis, typically one transition is used for quantification (the quantifier) and a second, less intense transition is used for confirmation (the qualifier). uzh.chpublisso.de
For Bisphenol S, the precursor ion in negative ESI or APCI mode is the deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of 249. For BPS-d8, the precursor ion is [M-H]⁻ with an m/z of 257. The fragmentation of these precursor ions in the collision cell yields characteristic product ions.
A common fragmentation pathway for BPS involves the cleavage of the sulfonyl group. For BPS-d8, specific MRM transitions must be carefully selected and optimized. One study reported using the MRM transitions 725 > 171 for dansylated BPS-d8. worktribe.com Another investigation into the metabolism of BPS derivatives monitored the transition 249.009 → 107.726 for BPS. nih.gov
The table below summarizes examples of MRM transitions used for the analysis of Bisphenol S and its deuterated standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Dansylated BPS-d8 | 725 | 171 | ESI+ | worktribe.com |
| BPS | 249.009 | 107.726 | LC-MS | nih.gov |
| BPS | 249.0 | 93.0 | ESI- | uzh.ch |
| BPS | 249.0 | 155.0 | ESI- | uzh.ch |
This table is illustrative and specific transitions should be optimized for the instrument in use.
Stable Isotope Dilution Assay (SIDA) Principles
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique used for the highly accurate quantification of analytes. The fundamental principle of SIDA lies in the addition of a known quantity of a stable isotopically labeled version of the target analyte to a sample before any sample preparation or analysis steps. In the context of Bisphenol S (BPS) analysis, 2,4'-Bisphenol S-d8 serves as this ideal internal standard. nih.gov
The core of SIDA's effectiveness is that the isotopically labeled standard (BPS-d8) is chemically identical to the native analyte (BPS). This means it behaves in the same manner during extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass-selective detector, such as a tandem mass spectrometer (MS/MS), the initial concentration of the analyte in the sample can be determined with high precision and accuracy. nih.gov This approach effectively compensates for variations in sample workup and instrumental response, leading to more reliable and reproducible data.
Internal Standard Calibration and Quantification Techniques
The use of 2,4'-Bisphenol S-d8 as an internal standard is integral to various calibration and quantification techniques in analytical chemistry. The most common approach is the internal standard calibration method. In this technique, a constant, known amount of BPS-d8 is added to all calibration standards, quality control samples, and unknown samples. dphen1.comiteh.ai A calibration curve is then constructed by plotting the ratio of the peak area of the native BPS to the peak area of BPS-d8 against the concentration of the native BPS in the calibration standards.
When analyzing an unknown sample, the same ratio of the analyte to the internal standard is measured. The concentration of the native BPS in the sample is then calculated from the calibration curve. This method is particularly advantageous as it corrects for potential variations in injection volume, and instrumental drift, and can help mitigate matrix effects, which are common in complex samples like urine, blood, and food. nih.govnih.gov Some studies have also explored external standard calibration, but the use of an isotopically labeled internal standard like BPS-d8 is widely recommended to avoid inaccuracies caused by matrix effects. iteh.ainih.gov
Rigorous Method Validation Parameters for Bisphenol S-d8 Analysis
For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. The following subsections detail the key validation parameters that are assessed when developing and implementing a method for the analysis of Bisphenol S using BPS-d8 as an internal standard.
Linearity and Calibration Range Determination
Linearity is a critical parameter that demonstrates the analytical method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For BPS analysis, this is typically evaluated by preparing a series of calibration standards at different concentrations. nih.govnih.gov The response of the instrument is then plotted against the known concentrations, and a linear regression analysis is performed. The quality of the linear fit is often assessed by the coefficient of determination (R²), which should ideally be close to 0.99 or higher. researchgate.netdphen1.com
The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. This range is established based on the expected concentrations of BPS in the samples being analyzed. For instance, in studies analyzing BPS in rodent plasma, a linear range of 5–1,000 ng/mL has been validated. nih.gov In other applications, such as the analysis of infant formula, the linearity was established over a concentration range of 0.19–100 ng/g. dphen1.com
Table 1: Linearity and Calibration Range Data for BPS Analysis
| Matrix | Linearity Range | Coefficient of Determination (R²) | Reference |
|---|---|---|---|
| Rodent Plasma | 5–1,000 ng/mL | ≥ 0.99 | nih.gov |
| Infant Formula | 0.19–100 ng/g | ≥ 0.98 | dphen1.com |
| Environmental Samples | 50–500 ng/mL | 0.999 | researchgate.net |
| Baby Feeding Bottles | 0.01–0.6 mg/kg | > 0.99 | nih.gov |
| Animal Feed | Not Specified | > 0.99 | dphen1.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, though not necessarily quantified with acceptable accuracy and precision. nih.gov The LOQ is the lowest concentration of an analyte that can be determined with a defined level of accuracy and precision. nih.gov
These limits are typically determined by analyzing samples with very low concentrations of BPS or by calculating them from the signal-to-noise ratio of the chromatograms. For example, a method for analyzing BPS in rodent plasma reported an LOD of 1.15 ng/mL for free BPS and 0.862 ng/mL for total BPS. nih.gov In another study on infant formula, the LOQ for BPS was 0.19 ng/g. dphen1.com The determination of these values is crucial for ensuring that the method is sensitive enough to detect BPS at the low levels often found in environmental and biological samples.
Table 2: LOD and LOQ Data for BPS Analysis in Various Matrices
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Rodent Plasma (free BPS) | 1.15 ng/mL | 5 ng/mL | nih.gov |
| Rodent Plasma (total BPS) | 0.862 ng/mL | 5 ng/mL | nih.gov |
| Infant Formula | 0.09 ng/g | 0.19 ng/g | dphen1.com |
| Urine | 0.03 - 0.3 ng/mL | 0.1 - 1.0 ng/mL | nih.gov |
| Animal Feed | Not specified | 0.04 µg/kg | dphen1.com |
| Ready-made Meals | 0.025 - 0.140 µg/kg | Not Specified | nih.gov |
Accuracy and Precision Assessment (Intra-day and Inter-day)
Accuracy refers to the closeness of a measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of an analytical method. They are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). nih.govdphen1.com
The accuracy is usually expressed as the percent recovery of the known amount of analyte added to the sample, while precision is expressed as the relative standard deviation (RSD) of the measurements. For a method to be considered accurate and precise, the recovery values should be within a certain range (e.g., 80-120%), and the RSD should be below a specified threshold (e.g., 15% or 20%). For instance, a validated method for BPS in rodent plasma demonstrated accuracy with a mean relative error of ≤ ±10.5% and precision with an RSD of ≤ 7.7%. nih.gov In a study on animal feed, the intra-day and inter-day precision RSDs were less than 12% and 18%, respectively. dphen1.com
Table 3: Accuracy and Precision Data for BPS Analysis
| Matrix | Accuracy (Recovery %) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
|---|---|---|---|---|
| Rodent Plasma | ≥ 93.1% | ≤ 7.7% | Not Specified | nih.gov |
| Urine | 86.4% - 113.6% | < 13.5% | < 13.5% | nih.gov |
| Animal Feed | 82.6% - 112% | < 12% | < 18% | dphen1.com |
| Ready-made Meals | Not Specified | ≤ 7.8% | ≤ 10% | nih.gov |
Matrix Effect Evaluation and Compensation Strategies (e.g., Isotopic Labeling)
The matrix effect is a phenomenon where components of a sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the analyte signal. ewadirect.com This can significantly impact the accuracy and reliability of the analytical results. The evaluation of the matrix effect is therefore a critical step in method validation, especially for complex matrices like aquatic products, urine, and food. nih.govewadirect.com
One of the most effective strategies to compensate for the matrix effect is the use of an isotopically labeled internal standard, such as 2,4'-Bisphenol S-d8. ewadirect.com Because the labeled standard has the same chemical properties as the native analyte, it is affected by the matrix in the same way. By calculating the ratio of the analyte to the internal standard, the influence of the matrix effect can be effectively nullified. Other strategies to mitigate matrix effects include modifying chromatographic conditions and employing sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances before analysis. ewadirect.com For example, in the analysis of bisphenols in aquatic products, phospholipids (B1166683) were identified as a major source of matrix effects, and the use of both SPE and an isotopic internal standard was found to be effective in reducing this interference. ewadirect.com
Recovery Studies in Diverse Sample Matrices
The efficacy of an analytical method is critically dependent on the ability to recover the analyte of interest from the sample matrix consistently and efficiently. When employing Bisphenol S-d8 (BPS-d8) as an internal standard, recovery studies are essential to validate its performance across a variety of complex biological and environmental samples. These studies typically involve spiking a known quantity of the standard into a sample matrix and measuring the amount recovered after the entire sample preparation and analysis process. The goal is to ensure that the internal standard behaves similarly to the native analyte, thereby accurately correcting for any losses that may occur during extraction, cleanup, and analysis. wuxiapptec.com The use of a stable isotope-labeled internal standard like BPS-d8 is considered ideal for quantitative mass spectrometry methods because it closely mimics the behavior of the target analyte, including its ionization efficiency. scioninstruments.comscispace.com
In environmental analysis, BPS-d8 is used to quantify bisphenols in matrices such as surface water. A study on river water flowing through an industrial region in Vietnam used BPS-d8 as an internal standard for the analysis of alkylphenols and bisphenols. iwaponline.com The recovery rates for the targeted bisphenols in spiked surface water samples ranged from 50.4% to 110.5%, with relative standard deviations (RSDs) below 20%, indicating good reproducibility. iwaponline.com
Food analysis presents another challenging area due to the wide variety of sample types. An LC-MS/MS method was developed to analyze BPS and other bisphenols in 159 different food composite samples from a Canadian total diet study, using BPS-d8 in the internal standard mix. researchgate.net While BPS was not found in canned foods, it was detected in meat product composites. researchgate.net Another study focusing on human breast milk utilized a dispersive liquid-liquid microextraction (DLLME) method and achieved satisfactory recovery values between 67% and 110% for seven different bisphenols. mdpi.com
The data from these studies underscore the importance of matrix-specific validation and demonstrate the capability of BPS-d8 to serve as a reliable internal standard for quantitative analysis in diverse and complex samples.
Table 1: Recovery of Bisphenols Using Bisphenol S-d8 as an Internal Standard in Various Matrices
| Sample Matrix | Analytical Method | Target Analyte(s) | Spiked Concentration | Recovery Rate (%) | Source(s) |
|---|---|---|---|---|---|
| Urine | Online SPE-LC-MS/MS | Bisphenols (BPA, BPF, BPS, etc.) | Not specified | 92 - 112% | nih.gov |
| Urine | LC-MS/MS | Bisphenol S (BPS) | 2.0 µg/L | 91.7% | uzh.ch |
| Urine | LC-MS/MS | Bisphenol S (BPS) | 10.0 µg/L | 92.7% | uzh.ch |
| Urine | LC-MS/MS | Bisphenol S (BPS) | 40.0 µg/L | 97.2% | uzh.ch |
| Surface Water | LC-MS/MS | Alkylphenols and Bisphenols | 5, 50, and 100 ng/L | 50.4 - 110.5% | iwaponline.com |
| Human Breast Milk | DLLME-HPLC-FLD | Seven Bisphenols | Not specified | 67 - 110% | mdpi.com |
| Food Composites | LC-MS/MS | Bisphenols | Not specified | 81 - 108% | researchgate.net |
Assessment of Analyte Stability during Sample Storage and Processing
Ensuring the stability of target analytes throughout the entire analytical process, from sample collection and storage to final analysis, is fundamental for generating accurate and reliable data. bevital.noresearchgate.net Analyte degradation can lead to an underestimation of its true concentration in the sample. The use of a stable isotope-labeled internal standard (SIL-IS), such as Bisphenol S-d8, is a key strategy to monitor and correct for potential analyte loss during these stages. wuxiapptec.comscispace.com Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it is expected to degrade or be lost at a similar rate, thus providing a means to normalize the final results. wuxiapptec.com
The stability of bisphenols in biological matrices has been a subject of investigation. One study specifically assessed the stability of six bisphenols in urine. nih.gov The results showed that the compounds were stable for at least 48 hours at room temperature. nih.gov Furthermore, a 4-week stability test at a storage temperature of -18°C revealed no significant loss of bisphenols, with absolute recoveries ranging from 87% to 119%, indicating good stability under frozen conditions. nih.gov While this study confirmed the chemical stability of BPS, the use of an internal standard like BPS-d8 remains crucial to account for any unforeseen variability during sample handling and processing steps, such as freeze-thaw cycles or extraction procedures. scispace.comnih.gov
The internal standard serves to correct for variability not only in instrumental analysis but also during sample preparation steps like dilutions, evaporation, and extraction. scispace.com However, it is important to recognize that deuterated internal standards may occasionally exhibit slightly different behaviors, such as shifts in chromatographic retention time or different recovery rates compared to the native analyte. scispace.com Therefore, thorough validation of the method, including stability assessments, is essential.
In a study investigating vitamins in blood samples, deuterated internal standards were used to assess analyte stability under various conditions of light, temperature, and time. bevital.no The concentration changes observed for the analytes were within acceptable limits, demonstrating the utility of internal standards in such stability studies. bevital.no Although this study did not involve BPS-d8, the principles are directly applicable. By adding BPS-d8 to samples at the earliest possible stage, it can act as a control to assess the stability of the native BPS. Any degradation of the native BPS during storage or processing would be mirrored by a similar degradation of BPS-d8, allowing the analyte-to-internal standard ratio to remain constant and ensuring the accuracy of the final quantified value. wuxiapptec.com
Table 2: Analyte Stability in Urine with Bisphenol S-d8 as Internal Standard
| Sample Matrix | Storage Condition | Duration | Finding | Reported Recovery (%) | Source(s) |
|---|---|---|---|---|---|
| Urine | Room Temperature | 48 hours | Analytes stable | Not specified | nih.gov |
| Urine | -18 °C | 4 weeks | No potential loss observed | 87 - 119% | nih.gov |
Applications of Bisphenol S D8 in Environmental Systems Research
Environmental Monitoring and Distribution Studies of Bisphenol S
BPS-d8 is instrumental in the precise measurement of BPS concentrations across various environmental compartments. By adding a known amount of BPS-d8 to a sample at the beginning of the analytical process, scientists can correct for losses of the target analyte during sample preparation and analysis, a technique known as isotope dilution.
The presence of BPS in aquatic ecosystems is a growing concern due to its potential endocrine-disrupting properties. Studies have detected BPS in various water bodies, with concentrations varying significantly depending on the location and proximity to pollution sources.
Internationally, average concentrations of BPS in surface waters are typically in the range of 20–150 ng/L industrialchemicals.gov.au. However, much higher levels have been recorded in certain areas, such as in rivers in India, where the highest concentration reached 2,174 ng/L industrialchemicals.gov.au. In a study of surface waters in Southeast Asia, the concentrations of BPS were found to be 24.8 ng/L in rivers nih.gov. Effluents from wastewater treatment plants (WWTPs) are a significant source of BPS in aquatic environments, with concentrations in these effluents generally being an order of magnitude lower than in raw influent, ranging from 9–44 ng/L industrialchemicals.gov.au. In South China, the total concentrations of 15 investigated bisphenols (BPs), including BPS, in hospital wastewater and treated wastewater ranged from 122 to 1,040 ng/L nih.gov. Landfill leachate is another major contributor, with the total concentration of BPs in leachate and treated leachates being 32,130 and 145 ng/L, respectively nih.gov. Municipal WWTPs also play a crucial role, with total BP concentrations of up to 17,200 ng/L in influents and 502 ng/L in effluents nih.gov.
Average concentrations of BPS in seawater have been reported to range from 1.1 to 17 ng/L industrialchemicals.gov.au. A study focusing on a water diversion project in Nanjing, China, found that the total concentrations of detected BPs were 161–613 ng/L in the soluble phase and 5.19–77.2 ng/L in the colloidal phase nih.gov. In this particular study, BPA was the dominant bisphenol in the soluble and colloidal phases, followed by BPS nih.gov.
BPS Concentrations in Aquatic Environments
| Water Body Type | Location | Concentration Range (ng/L) | Reference |
|---|---|---|---|
| Surface Waters (General) | International | 20–150 | industrialchemicals.gov.au |
| River (Highest Recorded) | India | 2,174 | industrialchemicals.gov.au |
| River | Southeast Asia | 24.8 | nih.gov |
| WWTP Effluent | General | 9–44 | industrialchemicals.gov.au |
| Hospital Wastewater (Total BPs) | South China | 122 - 1,040 | nih.gov |
| Landfill Leachate (Total BPs) | South China | 32,130 | nih.gov |
| Municipal WWTP Influent (Total BPs) | South China | up to 17,200 | nih.gov |
| Municipal WWTP Effluent (Total BPs) | South China | 502 | nih.gov |
| Seawater | General | 1.1–17 | industrialchemicals.gov.au |
| Surface Water (Soluble Phase - Total BPs) | Nanjing, China | 161-613 | nih.gov |
| Surface Water (Colloidal Phase - Total BPs) | Nanjing, China | 5.19-77.2 | nih.gov |
BPS can accumulate in soil and sediments through various pathways, including the application of sewage sludge, irrigation with treated wastewater, and deposition from atmospheric particles. In sediments, BPS residues are reported to be in the range of 2 to 32 ng/g dry weight (dw) industrialchemicals.gov.au. These concentrations are similar to those found in sludge from STPs, which range from 10–35 ng/g dw industrialchemicals.gov.au. A study of river sediments from the USA, Japan, and the Republic of Korea found BPS in 16% of the 282 tested samples, with levels reaching up to 1,970 ng/g dw nih.gov. In e-waste dismantling areas in China, BPS was detected in 75% of e-waste soil samples with a median concentration of 9.86 ng/g, and in 9% of surrounding area samples nih.gov.
BPS Concentrations in Soil and Sediment
| Matrix | Location | Concentration Range (ng/g dw) | Reference |
|---|---|---|---|
| Sediment | General | 2–32 | industrialchemicals.gov.au |
| STP Sludge | General | 10–35 | industrialchemicals.gov.au |
| River Sediment (Maximum) | USA, Japan, South Korea | up to 1,970 | nih.gov |
| E-waste Soil (Median) | China | 9.86 | nih.gov |
Indoor dust is a significant reservoir for many environmental contaminants, including BPS. The use of BPS in thermal paper and other consumer products contributes to its presence in indoor environments. Studies have detected BPS in indoor dust from North American and Asian countries at average concentrations of 0.13 to 0.82 µg/g dry weight industrialchemicals.gov.au. A study in Hangzhou City, China, found BPS in 94% of indoor dust samples, with an average concentration of 0.63 µg/g mdpi.comnih.gov. This was higher than levels reported in the dormitories of Chinese students (0.13 µg/g) and Korean homes (0.20 µg/g), but lower than those in Japan (1.7 µg/g) and the United States (1.5 µg/g) mdpi.com. The total concentrations of various bisphenols in indoor dust samples from the USA, China, Japan, and Korea have been found to range from 0.026 to 111 µg/g of dust nih.gov.
BPS Concentrations in Indoor Dust
| Location | Average/Median Concentration (µg/g) | Reference |
|---|---|---|
| North America & Asia (Average) | 0.13 - 0.82 | industrialchemicals.gov.au |
| Hangzhou, China (Average) | 0.63 | mdpi.comnih.gov |
| Chinese Student Dormitories (Average) | 0.13 | mdpi.com |
| Korean Homes (Average) | 0.20 | mdpi.com |
| Japan (Average) | 1.7 | mdpi.com |
| United States (Average) | 1.5 | mdpi.com |
| USA, China, Japan, Korea (Total BPs Range) | 0.026 - 111 | nih.gov |
Mechanistic Investigations of Environmental Fate and Transport of Bisphenol S
Isotopically labeled BPS, particularly with Carbon-14 (¹⁴C), is a powerful tool for elucidating the environmental fate and transport mechanisms of this compound. These studies provide crucial data for environmental risk assessments.
The adsorption and desorption behavior of BPS in soil and sediment dictates its mobility and bioavailability. Studies using ¹⁴C-labeled BPS have provided insights into these processes. The adsorption of BPS is influenced by soil properties, particularly the organic matter content. A higher organic matter content generally leads to stronger sorption of BPS researchgate.net. The soil adsorption coefficient (Kd), which quantifies the partitioning of a chemical between soil and water, is a key parameter in these studies. Higher Kd values indicate stronger adsorption and lower mobility clu-in.org. The organic carbon-water partition coefficient (Koc) is often used to normalize Kd to the organic carbon content of the soil, providing a more comparable measure across different soil types chemsafetypro.com.
Soil column leaching studies are designed to simulate the movement of chemicals through the soil profile and assess their potential to contaminate groundwater. The use of ¹⁴C-labeled BPS in these experiments allows for a detailed mass balance and the tracking of its movement.
Breakthrough curves, which plot the concentration of the chemical in the leachate over time, are generated from these studies to understand the mobility of the compound copernicus.orgncsu.edu. Research has shown that BPS has a higher mobility in saturated soils compared to BPA nih.govresearchgate.net. Column experiments with ¹⁴C-labeled bisphenol analogs have demonstrated that the transport capacity of BPS is significantly stronger than that of BPA in saturated soils nih.govresearchgate.net. The mobility of BPS is negatively correlated with the soil organic matter content; higher organic matter leads to greater retention and less leaching researchgate.net.
A study using ¹⁴C-labeled BPS in different aerobic soils found that the dissipation of BPS followed pseudo-first-order kinetics with half-lives (T₁/₂) ranging from 15.2 days in alkaline soil to 180.4 days in acidic soil nih.gov. This research also highlighted that mineralization and the formation of bound residues were the primary dissipation pathways nih.gov. Another study using ¹⁴C-labeled BPS in an oxic soil observed a rapid dissipation with a half-life of 2.8 days d-nb.info. In this study, a significant portion of the BPS was either mineralized (53.6%) or transformed into non-extractable residues (45.1%) d-nb.info.
Elucidation of Environmental Degradation Pathways of Bisphenol S
Isotopically labeled compounds like BPS-d8 are invaluable for elucidating the degradation pathways of BPS in the environment. By tracing the transformation of the labeled compound, researchers can identify degradation products and understand the mechanisms of biotransformation and abiotic degradation.
Biotransformation is a key process governing the fate of BPS in soil. Microorganisms in the soil can utilize BPS as a carbon source, leading to its degradation and potential mineralization to carbon dioxide and water. Studies using radiolabeled BPS (¹⁴C-BPS), a technique analogous to using stable isotope-labeled compounds like BPS-d8, have provided quantitative data on its fate in soil.
One such study demonstrated that after a certain incubation period, a significant portion of the applied ¹⁴C-BPS was mineralized to ¹⁴CO₂. researchgate.net A substantial fraction also became incorporated into the soil matrix as unextractable residues, while a smaller percentage remained as extractable parent compound and metabolites. researchgate.net The formation of unextractable residues is a critical aspect of BPS fate in soil, as it can reduce its bioavailability and toxicity.
The half-life of BPS in soil can be relatively short, with studies reporting values of less than a day in some soil types. researchgate.net However, the persistence can be influenced by factors such as soil organic matter content, microbial activity, and temperature. For instance, higher organic carbon content can lead to increased sorption, which may reduce the bioavailability of BPS for microbial degradation and thus prolong its half-life. researchgate.net
Several microbial degradation pathways for bisphenols have been proposed, including ortho- and meta-cleavage of the aromatic rings. researchgate.net These pathways involve a series of enzymatic reactions that break down the complex BPS molecule into simpler, less harmful substances.
| Fate Compartment | Percentage of Applied ¹⁴C-BPS |
|---|---|
| Mineralized to ¹⁴CO₂ | 53.6% |
| Unextractable Residues | 45.1% |
| Extractable Residues | 3.7% |
While specific studies detailing the photolytic and chemical degradation of BPS-d8 are not prevalent, the principles of these degradation processes for BPS are well-established, and deuterated analogs are instrumental in such research as internal standards for accurate quantification.
Photolytic Degradation: BPS can undergo direct photolysis when exposed to sunlight, particularly UV radiation. nih.gov The rate of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the water, and the pH of the medium. nih.gov The primary degradation pathway often involves the cleavage of the bonds connecting the phenyl rings to the sulfonyl group, leading to the formation of various photoproducts.
Chemical Degradation: BPS is susceptible to degradation by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and ozone (O₃). These highly reactive species can be generated in advanced oxidation processes (AOPs) used for water treatment.
The reaction of BPS with hydroxyl radicals is rapid, with second-order rate constants in the order of 10⁹ M⁻¹s⁻¹. nih.govnih.gov The primary degradation mechanism involves the addition of the hydroxyl radical to the aromatic rings, leading to the formation of hydroxylated intermediates. nih.gov Further oxidation can lead to ring cleavage and mineralization.
Ozonation is another effective chemical degradation method for BPS. The reaction kinetics are pH-dependent, with the deprotonated form of BPS reacting much faster with ozone than the protonated form. nih.gov The degradation products of ozonation can include hydroxylated and ring-cleavage products.
| Oxidant | Species | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| Ozone (O₃) | Di-protonated BPS | 5.01 |
| Mono-protonated BPS | 2.82 × 10⁷ | |
| Deprotonated BPS | 1.09 × 10⁹ | |
| Hydroxyl Radical (•OH) | BPS (at pH 7) | 6.60 × 10⁹ |
Applications of Bisphenol S D8 in Biological Systems Research
Human and Animal Biomonitoring Methodologies for Bisphenol S
Accurate measurement of BPS in human and animal tissues is critical for assessing exposure levels and understanding potential health risks. BPS-d8 serves as an essential internal standard in these analytical methods, correcting for variations in sample preparation and instrumental analysis.
Analytical Procedures for Bisphenol S-d8 in Urine Samples
Urine is the primary matrix for biomonitoring BPS exposure due to the rapid metabolism and excretion of the compound. The use of BPS-d8 as an internal standard is a cornerstone of reliable quantification. nih.govresearchgate.net Analytical methods typically employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov
The general procedure involves adding a known amount of BPS-d8 to the urine sample at the beginning of the workflow. nih.govnih.gov Since BPS is largely present in urine as conjugated metabolites (glucuronides and sulfates), a deconjugation step using β-glucuronidase/sulfatase enzymes is performed to measure the total BPS concentration. nih.govnih.gov Following enzymatic hydrolysis, the sample is prepared for analysis, often involving a cleanup and concentration step like dispersive liquid-liquid microextraction (DLLME) or solid-phase extraction (SPE). nih.govresearchgate.netnih.gov
During UPLC-MS/MS analysis, the instrument separately monitors the mass transitions for native BPS and the BPS-d8 internal standard. By calculating the ratio of the native analyte signal to the internal standard signal, analysts can compensate for any loss of analyte during sample processing or fluctuations in instrument response, thus ensuring high precision and accuracy. nih.gov The use of isotope-labeled internal standards like BPS-d8 is critical for achieving the low limits of detection (LOD) and quantification (LOQ) necessary to measure BPS concentrations relevant to general population exposure. nih.govmdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit (LOD) | 0.02 µg/L | nih.gov |
| Quantitation Limit (LOQ) | 0.05 µg/L | nih.gov |
| Day-to-day Precision (Relative Standard Deviation) | 2.8% at 2.0 µg/L | nih.gov |
| 4.9% at 10.0 µg/L | ||
| 8.2% at 40.0 µg/L | ||
| Recovery Rate | 91.7% at 2.0 µg/L | nih.gov |
| 92.7% at 10.0 µg/L | ||
| 97.2% at 40.0 µg/L |
Quantification of Bisphenol S-d8 in Blood and Plasma Matrices
Blood, serum, and plasma are vital matrices for understanding the internal dose and systemic exposure to BPS. As with urine, BPS-d8 is the preferred internal standard for quantification in these samples via LC-MS/MS. nih.govmdpi.comnih.gov In a human toxicokinetic study, plasma samples were analyzed for BPS-d8 and its metabolite, BPS-glucuronide-d8 (BPSG-d8), after oral and dermal administration of BPS-d8. nih.govnih.gov This direct measurement of the labeled compound and its metabolite provides precise data on their concentration-time courses in the bloodstream. nih.gov
For biomonitoring of the general population, where native BPS is the target analyte, BPS-d8 is added to the blood or plasma sample to account for analytical variability. mdpi.com Methods have been developed for the direct quantification of BPS metabolites, such as BPS-glucuronide (BPS-G), in plasma. One such method for cord plasma used BPS-G-d8 as the internal standard, achieving a limit of quantification of 0.05 ng/mL. researchgate.net This approach avoids potential contamination from unconjugated BPS in labware and provides a direct measure of the primary metabolite in circulation. researchgate.net
Analysis of Bisphenol S-d8 in Other Biological Samples (e.g., breast milk, hair, amniotic fluid)
The principles of using BPS-d8 as an internal standard are extended to other important biological matrices to assess exposure during critical developmental windows.
Breast Milk: As a primary source of nutrition for infants, breast milk is a key matrix for assessing neonatal exposure. Analytical methods, often based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS, are used to measure BPS. nih.gov The addition of an isotopically labeled internal standard like BPS-d8 is crucial to correct for the complex and variable matrix effects from the high lipid and protein content of milk. nih.govdphen1.com Studies have detected BPS in human milk, though often at low frequencies and concentrations. nih.govnih.gov
Amniotic Fluid: To investigate direct fetal exposure, BPS can be measured in amniotic fluid. nih.gov Sensitive LC-MS/MS methods are required for this analysis. The use of stable isotope-labeled internal standards is standard practice to ensure accurate quantification by correcting for extraction efficiency and matrix-induced ion suppression or enhancement in the mass spectrometer. nih.govnih.gov
Hair: Hair analysis offers a non-invasive method to assess long-term, cumulative exposure to environmental chemicals. BPS has been detected in human hair samples. nih.govresearchgate.net Analytical methods involve extraction from the hair matrix, followed by LC-MS/MS analysis. For accurate quantification of trace-level contaminants in such a complex solid matrix, isotope dilution with a standard like BPS-d8 is the gold-standard approach. mdpi.com
Methodologies for Determining Conjugated and Unconjugated Forms of Bisphenol S (e.g., BPS-glucuronide-d8)
Distinguishing between the unconjugated (free) form of BPS, which is considered more biologically active, and its conjugated metabolites (e.g., BPS-glucuronide and BPS-sulfate) is essential for risk assessment. BPS-d8 and its deuterated metabolites are central to these methodologies.
Two primary approaches are used:
Indirect Measurement (Total BPS): As described for urine analysis, samples are treated with enzymes like β-glucuronidase and sulfatase. This process hydrolyzes the conjugated metabolites back to the parent BPS. Subsequent analysis by LC-MS/MS with BPS-d8 as the internal standard yields the "total" BPS concentration. nih.govnih.gov
Direct Measurement: This approach involves the simultaneous quantification of both unconjugated BPS and its conjugated metabolites in the same analysis. This requires analytical standards for each specific metabolite. A study on cord plasma developed a direct quantification method for BPS-glucuronide (BPS-G) using BPS-G-d8 as its specific internal standard, while a separate standard would be used for unconjugated BPS. researchgate.net This method provides a more detailed profile of BPS metabolism and disposition. researchgate.netmdpi.com
Toxicokinetic Investigations and Metabolic Fate Studies of Bisphenol S Utilizing Labeled Analogues
By administering BPS-d8 to human volunteers or animal models, researchers can unequivocally track its path through the body without interference from background environmental exposure to native BPS.
Assessment of Absorption Pathways (Oral, Dermal) in Model Organisms and Ex Vivo Systems using Bisphenol S-d8
A pivotal human volunteer study provided key insights into the toxicokinetics of BPS by administering a single oral or dermal dose of BPS-d8 and tracking BPS-d8 and BPS-glucuronide-d8 (BPSG-d8) in plasma and urine. nih.govnih.gov
Oral Exposure: Following ingestion, BPS-d8 was rapidly absorbed, with peak plasma concentrations of both BPS-d8 and BPSG-d8 occurring at approximately one hour post-dose. nih.govnih.gov The study calculated an oral bioavailability of 62%, which is significantly higher than that of BPA, suggesting more of the parent compound reaches systemic circulation. nih.govnih.gov Over 72 hours, about 56% of the administered oral dose was recovered in the urine, primarily as the glucuronide conjugate (54%), with only a small fraction as the unconjugated BPS-d8 (1.7%). nih.govnih.gov
Dermal Exposure: Dermal absorption was found to be a much less efficient pathway. After applying BPS-d8 to the skin for six hours, plasma levels were mostly below the limit of quantification. nih.govnih.gov Peak urinary excretion was delayed, occurring between 5 and 11 hours. nih.govnih.gov The total amount recovered in urine was exceedingly low, with an average of only 0.09% of the applied dose excreted over 72 hours, mostly as the glucuronide conjugate. nih.govnih.gov
These toxicokinetic studies, made possible by the use of BPS-d8, are crucial for interpreting biomonitoring data and developing models to predict internal exposure levels from various environmental sources. nih.govnih.gov
| Parameter | Oral Exposure | Dermal Exposure | Reference |
|---|---|---|---|
| Peak Plasma Time (Tmax) | ~1 hour | 5 - 8 hours | nih.govnih.gov |
| Oral Bioavailability | 62% | Not applicable | nih.govnih.gov |
| Total Urinary Excretion (% of dose) | ~56% | ~0.09% | nih.govnih.gov |
| Major Form in Urine | BPS-glucuronide-d8 | BPS-glucuronide-d8 | nih.govnih.gov |
| Apparent Elimination Half-life (t½) in Plasma | ~7.9 hours (BPS-d8) | Not determined | nih.govnih.gov |
Elucidation of Systemic Distribution Patterns of Bisphenol S-d8
Following administration, Bisphenol S-d8 allows for the precise tracking of Bisphenol S's distribution throughout the body. In a human toxicokinetics study, volunteers were administered an oral dose of BPS-d8. Subsequent analysis of plasma samples showed that BPS-d8 and its primary metabolite, BPS-glucuronide-d8 (BPSG-d8), appeared and were eliminated rapidly. nih.gov The plasma concentration-time courses for both substances evolved in parallel, indicating a swift metabolic process. nih.govresearchgate.net
Key pharmacokinetic parameters from this study highlight the systemic exposure to the unconjugated, active form of BPS. The data indicated a significantly higher oral bioavailability for BPS compared to its predecessor, Bisphenol A (BPA), leading to greater systemic levels of the active compound. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of Bisphenol S-d8 and its Glucuronide Metabolite in Human Plasma After Oral Administration
| Parameter | BPS-d8 | BPSG-d8 | Source |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | 0.7 ± 0.1 hours | 1.1 ± 0.4 hours | nih.gov, researchgate.net |
| Elimination Half-Life (t½) | 7.9 ± 1.1 hours | 9.3 ± 7.0 hours | nih.gov, researchgate.net |
| Estimated Oral Bioavailability | 62 ± 5% | - | nih.gov, researchgate.net |
| Systemic Plasma Clearance | 0.57 ± 0.07 L/kg bw/h | - | nih.gov, researchgate.net |
Characterization of Metabolic Transformation Pathways of BPS using Deuterated BPS and its Labeled Metabolites
The use of deuterated BPS is fundamental in identifying and quantifying its metabolic byproducts. The stable isotope label makes it possible to distinguish the administered compound and its metabolites from any pre-existing, unlabeled BPS in the system. dphen1.com In vivo studies in both humans and mice have established that BPS undergoes extensive phase II metabolism. nih.govnih.gov
The primary metabolic transformation is glucuronidation, leading to the formation of Bisphenol S-glucuronide (BPS-G). nih.govresearchgate.net Another significant pathway is sulfation, which produces Bisphenol S-sulfate (BPS-S). nih.gov In studies using BPS-d8, the resulting metabolites, such as BPSG-d8, can be accurately measured, confirming the dominance of these conjugation pathways. nih.gov The rapid conversion to these more water-soluble conjugates facilitates their excretion from the body. nih.govnih.gov
Excretion Kinetics of Bisphenol S-d8 and its Metabolites
Studies utilizing BPS-d8 have provided precise data on the excretion rates and routes of BPS and its metabolites. Following oral administration in humans, the vast majority of the BPS-d8 dose was recovered in the urine as its glucuronidated metabolite, BPSG-d8. nih.govresearchgate.net This confirms that urinary elimination is the main excretion pathway for BPS. nih.gov
The excretion profiles showed that after an oral dose, an average of 54% was recovered as BPSG-d8 in urine over 72 hours, while only 1.72% was excreted as the unchanged BPS-d8. nih.govresearchgate.net This demonstrates an efficient and rapid metabolic clearance process. In contrast, dermal exposure to BPS-d8 resulted in significantly lower urinary recovery, with only about 0.09% of the dose recovered as BPSG-d8, suggesting much lower absorption through the skin compared to oral ingestion. nih.govresearchgate.net
Table 2: Urinary Excretion of BPS-d8 and BPSG-d8 in Humans over 72 Hours
| Route of Administration | Compound | Mean Percentage of Administered Dose Recovered in Urine (±SD) | Source |
|---|---|---|---|
| Oral | BPS-d8 | 1.72 ± 1.3% | nih.gov, researchgate.net |
| Oral | BPSG-d8 | 54 ± 10% | nih.gov, researchgate.net |
| Dermal | BPS-d8 | 0.004 ± 0.003% | nih.gov, researchgate.net |
| Dermal | BPSG-d8 | 0.09 ± 0.07% | nih.gov, researchgate.net |
In Vitro and Ex Vivo Mechanistic Research Applications of Bisphenol S-d8
In controlled laboratory settings, BPS-d8 is an essential tool for dissecting the specific molecular mechanisms underlying the biological activity of BPS.
Studies on Cellular Uptake and Efflux Mechanisms of Labeled BPS
The movement of BPS across cell membranes is a critical factor in its biological activity. Molecular dynamics simulations suggest that bisphenols, including BPS, tend to localize at the interface of the cell membrane rather than deep within the lipid bilayer. nih.govnih.gov The use of labeled BPS, such as BPS-d8, in cell culture experiments allows for the quantification of its uptake into cells and its subsequent removal by efflux pumps. For instance, studies on the related compound BPA indicate that it may be a substrate for efflux transporters like P-glycoprotein. nih.gov By using BPS-d8, researchers can conduct experiments with cell lines such as the human trophoblast-like BeWo cells to measure the rates of uptake and efflux, and to identify the specific transport proteins involved by using known inhibitors of these pumps. nih.gov
Investigation of Biotransformation by Enzyme Systems using Deuterated Substrates (e.g., CYP enzymes, glucuronidation)
Using BPS-d8 as a substrate in these enzyme assays allows for highly specific and sensitive quantification of the metabolites formed, such as hydroxylated BPS-d8 and BPS-glucuronide-d8. This approach eliminates interference from any non-deuterated contaminants. Studies on similar bisphenols have shown that multiple UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, are highly efficient in this conjugation process. nih.gov This metabolic step is considered a detoxification pathway, as the resulting glucuronide conjugate is generally biologically inactive. researchgate.netnih.gov
Permeability and Transport Studies Across Biological Barriers using Bisphenol S-d8
Understanding how BPS crosses critical biological barriers, such as the intestinal wall or the placenta, is crucial for assessing its potential impact on health. BPS-d8 is an ideal tracer for use in in vitro models of these barriers. For example, Caco-2 cell monolayers are a standard model for the intestinal barrier, while BeWo cell layers are used to model the placental barrier. By applying BPS-d8 to one side of the cell monolayer (e.g., the apical side, representing the gut lumen) and measuring its appearance on the other side (the basolateral side, representing the bloodstream), researchers can determine the rate and extent of its transport. These studies can elucidate whether BPS crosses these barriers via passive diffusion or active transport and provide critical data for understanding its absorption and potential fetal exposure.
Challenges, Methodological Innovations, and Future Research Directions in Bisphenol S D8 Studies
Addressing Challenges in Sample Preparation and Analysis
Minimizing Background Contamination in Trace Analysis
Trace analysis of BPS is often hampered by background contamination, which can originate from various sources in the laboratory environment, including solvents, reagents, and plasticware. Given that BPS is used in the manufacturing of many laboratory products, scrupulous attention to detail is required to minimize these interferences.
Key Strategies to Minimize Background Contamination:
Solvent and Reagent Purity: Utilizing high-purity, LC-MS grade solvents and reagents is fundamental. It is advisable to test different batches of solvents to select the one with the lowest BPS background.
Glassware and Equipment: Whenever possible, glassware should be used instead of plastic. All labware should be thoroughly cleaned, for instance by rinsing with high-purity methanol (B129727) and acetone, and in some cases, baked at high temperatures to remove organic contaminants.
Procedural Blanks: The inclusion of procedural blanks in each analytical batch is essential to monitor and subtract any background contamination.
Instrument Conditioning: The liquid chromatography system, especially the tubing and column, can be a source of contamination. Thorough flushing of the system with appropriate solvents before analysis is crucial.
A study on the determination of bisphenols in human urine highlighted the importance of these measures to achieve low limits of quantification, essential for biomonitoring studies.
Strategies for Overcoming Matrix Effects in Diverse Matrices
Biological and environmental samples are inherently complex, containing a multitude of components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard, such as BPS-d8, is the most effective strategy to compensate for these matrix effects.
Approaches to Mitigate Matrix Effects:
Isotope Dilution: BPS-d8 is added to the sample at the beginning of the sample preparation process. Since BPS-d8 has nearly identical physicochemical properties to native BPS, it experiences the same matrix effects during extraction, cleanup, and ionization. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.
Sample Preparation: Various sample preparation techniques are employed to remove interfering matrix components. These include:
Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and pre-concentration of bisphenols from aqueous samples.
Liquid-Liquid Extraction (LLE): Another common method for separating analytes from interfering substances based on their differential solubility in two immiscible liquids.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been adapted for the analysis of bisphenols in complex food matrices.
Chromatographic Separation: Optimizing the liquid chromatography method to separate BPS from co-eluting matrix components can also help to reduce matrix effects.
A study analyzing bisphenols in sweetened condensed milk and breast milk demonstrated the effectiveness of combining QuEChERS with various sorbents for cleanup to minimize matrix interferences nih.gov. The following table illustrates the impact of matrix effects on BPS analysis in different matrices and the utility of BPS-d8.
| Matrix | Analytical Method | Observed Matrix Effect (Signal Suppression/Enhancement) without IS | Recovery with BPS-d8 Internal Standard |
| Human Urine | UPLC-MS/MS | -25% to +15% | 95% - 105% |
| Human Plasma | LC-MS/MS | -40% to -10% | 98% - 102% |
| Breast Milk | HPLC-QqQ-MS | Significant Suppression | 85% - 110% nih.gov |
| Wastewater | GC/MS | Variable Effects | 87% - 133% nih.gov |
| Plant-based Beverages | LC-MS/MS | Not specified | 90% - 110% mdpi.com |
Advancements in Stable Isotope Labeling Techniques for Bisphenol S Research
The synthesis and application of stable isotope-labeled compounds like BPS-d8 are central to modern analytical chemistry, enabling highly accurate quantification through isotope dilution methods epa.gov.
Development of Novel Derivatization Agents for Enhanced Sensitivity
For analytes with poor ionization efficiency, chemical derivatization can be employed to enhance their signal intensity in mass spectrometry. While BPS ionizes relatively well in negative ion mode, derivatization can still be beneficial in certain applications, especially when targeting very low concentrations. Derivatization agents are designed to react with the hydroxyl groups of bisphenols, introducing a more readily ionizable moiety.
Examples of Derivatization Agents for Bisphenols:
Dansyl Chloride: A widely used reagent that reacts with phenolic hydroxyl groups to form highly fluorescent and easily ionizable derivatives.
Pentafluorobenzoyl Chloride: This reagent is often used in gas chromatography to improve the volatility and detectability of the analytes.
While these agents are generally used for native bisphenols, the same chemistry can be applied to BPS-d8, ensuring that both the analyte and the internal standard undergo the same reaction, thus maintaining the validity of the isotope dilution approach.
Integrated Analytical Platforms for High-Throughput Analysis
The need to analyze a large number of samples in environmental monitoring and human biomonitoring studies has driven the development of high-throughput analytical platforms. These systems often integrate automated sample preparation with rapid chromatographic separation and sensitive mass spectrometric detection.
Components of High-Throughput Systems:
Automated Solid-Phase Extraction: Robotic systems can perform SPE on multiple samples simultaneously, reducing manual labor and improving reproducibility.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, allowing for faster separations without sacrificing resolution. An analysis of 15 bisphenols, including BPS, was achieved in just 8 minutes using a UHPLC system mdpi.com.
Tandem Mass Spectrometry (MS/MS): Modern MS/MS instruments offer high sensitivity and selectivity, enabling the detection of trace levels of BPS in complex matrices.
In these high-throughput methods, BPS-d8 is an indispensable tool, ensuring the accuracy and reliability of the results for each sample. A method for the analysis of bisphenols in consumer receipt papers utilized UPLC for rapid screening lcms.cz.
Emerging Research Questions and Applications for Bisphenol S-d8
The availability of BPS-d8 has opened up new avenues of research beyond its use as an internal standard for quantification.
Toxicokinetic Studies: BPS-d8 can be administered to human volunteers or animal models to study the absorption, distribution, metabolism, and excretion (ADME) of BPS. By tracking the fate of the deuterated compound, researchers can gain valuable insights into its behavior in the body. A study involving oral and dermal exposure of volunteers to BPS-d8 provided crucial data on its toxicokinetics nih.govresearchgate.net.
Metabolism Studies: The use of deuterated analogs is instrumental in elucidating the metabolic pathways of xenobiotics. In vitro and in vivo studies using BPS-d8 can help identify and quantify the metabolites of BPS, such as BPS-glucuronide and BPS-sulfate nih.govresearchgate.net. A study on pregnant sheep used BPS to investigate its toxicokinetics in a maternal-fetal model, highlighting its persistence in the fetal compartment nih.gov.
Environmental Fate and Transport: BPS-d8 can be used as a tracer in environmental studies to investigate the fate and transport of BPS in various environmental compartments, such as soil and water. This can help in understanding its persistence, degradation, and potential for bioaccumulation mdpi.com.
Exposure Assessment: Accurate quantification of BPS in human samples, such as urine and blood, using BPS-d8 as an internal standard is essential for large-scale biomonitoring studies to assess human exposure levels and identify potential sources of exposure researchgate.net.
The following table summarizes key findings from studies that have utilized BPS-d8 for various research applications.
| Research Area | Study Design | Key Findings | Reference |
| Toxicokinetics | Oral and dermal administration of BPS-d8 to human volunteers. | Following oral exposure, BPS-d8 showed rapid appearance and elimination in plasma. Dermal absorption was significantly lower than oral absorption. nih.govresearchgate.net | |
| Maternal-Fetal Transfer | Injection of BPS into pregnant sheep. | BPS has a longer half-life in the fetal compartment compared to the maternal circulation. nih.gov | |
| Metabolism | In vitro studies using human liver microsomes. | Glucuronidation is the predominant metabolic pathway for BPS. nih.gov | |
| Environmental Monitoring | Analysis of BPS in consumer receipt papers. | BPS was the only bisphenol compound detected in some receipts. lcms.cz | |
| Human Biomonitoring | Quantification of BPS in human urine using isotope-dilution LC-MS/MS. | BPS is frequently detected in human urine, indicating widespread exposure. researchgate.net |
Development of Physiologically Based Pharmacokinetic (PBPK) Models Utilizing BPS-d8 Data
Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful mathematical tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in the body. nih.govnih.govepa.gov These models consist of interconnected compartments representing real organs and tissues, allowing for the prediction of a compound's internal concentration over time. researchgate.net The development and validation of accurate PBPK models for Bisphenol S (BPS) rely heavily on high-quality kinetic data, which is optimally generated through human studies using isotopically labeled BPS-d8.
The use of deuterated analogs like BPS-d8 in clinical studies allows researchers to distinguish the administered dose from background environmental exposures, ensuring that the measured kinetic parameters are exclusively associated with the study dose. nih.govnih.gov A key study involving the oral and dermal administration of BPS-d8 to human volunteers has provided critical data for PBPK model parameterization. researchgate.net Following a single oral dose, researchers were able to track the precise time-course of both BPS-d8 and its primary metabolite, BPS-d8-glucuronide (BPSG-d8), in plasma and urine. researchgate.net
This research yielded essential pharmacokinetic parameters necessary for building and calibrating robust PBPK models. researchgate.net For instance, the data showed rapid absorption and elimination following oral exposure, with peak plasma concentrations of BPS-d8 and BPSG-d8 occurring at approximately 0.7 and 1.1 hours, respectively. researchgate.net The estimated oral bioavailability was significantly higher for BPS compared to its predecessor, Bisphenol A (BPA), a finding made possible by the precise quantification using the deuterated standard. researchgate.net Such data are fundamental for refining PBPK models to accurately predict internal BPS concentrations from various exposure scenarios, thereby improving risk assessment. nih.govepa.gov
Table 1: Human Pharmacokinetic Parameters of BPS-d8 After a Single Oral Dose
Parameter Value (Mean ± SD) Analyte Time to Peak Plasma Concentration (Tmax) 0.7 ± 0.1 hours BPS-d8 Time to Peak Plasma Concentration (Tmax) 1.1 ± 0.4 hours BPSG-d8 Apparent Elimination Half-life (t½) 7.9 ± 1.1 hours BPS-d8 Apparent Elimination Half-life (t½) 9.3 ± 7.0 hours BPSG-d8 Estimated Oral Bioavailability 62 ± 5% BPS-d8 Urinary Excretion (0-72h, % of dose) 1.72 ± 1.3% BPS-d8 Urinary Excretion (0-72h, % of dose) 54 ± 10% BPSG-d8
Data sourced from a toxicokinetics study in human volunteers. researchgate.net
Application in Non-Targeted and Suspect Screening Methodologies for BPS Metabolites
The role of BPS-d8 in these screening workflows is multifaceted. While not used as a screening target itself, it serves as a crucial tool for identification and confirmation. In studies investigating the metabolism of BPS using human liver microsomes, for example, researchers can compare the metabolic profiles of samples incubated with native BPS against those with BPS-d8. nih.gov The known mass shift of eight daltons between the deuterated and non-deuterated forms allows for the confident identification of BPS-related metabolites.
A typical workflow involves identifying potential metabolites of native BPS and then searching for the corresponding deuterated analogs in the BPS-d8 incubated samples. This strategy helps to eliminate false positives and confirm the biotransformation pathway. Studies have successfully used this approach to identify not only expected metabolites like BPS-glucuronide and BPS-sulfate but also novel phase I metabolites, such as dihydroxy-BPS and their subsequent phase II conjugates. nih.gov The application of BPS-d8 provides an expanded set of confirmed biotransformation products, which are essential for developing a more comprehensive assessment of human exposure to BPS. nih.govnih.gov
Table 2: Potential BPS Metabolites Identifiable Using Screening Methods Aided by BPS-d8
Parent Compound Metabolic Pathway Potential Metabolite Role of BPS-d8 Bisphenol S (BPS) Phase I: Hydroxylation Hydroxy-BPS Confirm identity by observing mass shift in deuterated analog Bisphenol S (BPS) Phase I: Dihydroxylation Dihydroxy-BPS Confirm identity by observing mass shift in deuterated analog Bisphenol S (BPS) Phase II: Glucuronidation BPS-glucuronide Confirm identity by observing mass shift in deuterated analog Bisphenol S (BPS) Phase II: Sulfation BPS-sulfate Confirm identity by observing mass shift in deuterated analog Hydroxy-BPS Phase II: Glucuronidation Hydroxy-BPS-glucuronide Confirm identity by observing mass shift in deuterated analog Hydroxy-BPS Phase II: Sulfation Hydroxy-BPS-sulfate Confirm identity by observing mass shift in deuterated analog
Metabolites identified in in-vitro studies. nih.gov
Interlaboratory Comparison Studies and Standardization of Analytical Methods
The reliability and comparability of analytical data from different laboratories are paramount for environmental monitoring and human biomonitoring studies. Interlaboratory comparison (ILC) studies are essential for assessing and improving the proficiency of laboratories and for standardizing analytical methods. bfr-meal-studie.debfr-meal-studie.de In these studies, identical samples are sent to multiple laboratories, and their results are compared against a reference value to evaluate performance. nih.gov
The inclusion of isotopically labeled internal standards, such as BPS-d8, is a cornerstone of robust and standardized analytical methods for quantifying BPS. nih.govresearchgate.net BPS-d8 is chemically identical to native BPS but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of BPS-d8 to every sample at the beginning of the analytical process, it can account for variations and losses during sample preparation, extraction, and instrumental analysis. This internal calibration significantly improves the accuracy and precision of the final measurement. researchgate.net
An ILC exercise focused on the determination of BPA and BPS in extracts from food contact materials highlighted the challenges in achieving consistent results among laboratories. bfr-meal-studie.de While most laboratories performed well in the analysis of BPS, the evaluation of measurement uncertainties revealed that some labs had difficulty obtaining results that covered the assigned value. bfr-meal-studie.de The consistent use of BPS-d8 as an internal standard across all participating laboratories is a key step toward minimizing such discrepancies. Standardization bodies and proficiency testing schemes rely on the availability and proper use of such standards to ensure that data, regardless of where it was generated, is accurate, reproducible, and comparable. nih.govresearchgate.net
Table 3: Performance Metrics in an Interlaboratory Comparison for BPS Analysis
Sample Type Performance Score Percentage of Labs with Acceptable Scores Observation Hot & Cold Water Extracts z-score > 70% Indicates satisfactory performance in determining the concentration. Hot & Cold Water Extracts ζ-score < 36% Indicates that many labs had trouble with results covering the assigned value within their reported measurement uncertainties.
Data from an ILC for BPS in food contact material extracts. bfr-meal-studie.de
Contribution to Understanding Environmental-Biological Interface of Bisphenol S
Understanding the interface between environmental exposure and internal biological dose is a primary goal of exposure science. BPS is now ubiquitous in the environment, found in water, indoor dust, and various consumer products. nih.govnih.gov Consequently, it is frequently detected in human urine, confirming widespread exposure. nih.govresearchgate.net Tracer studies using BPS-d8 are uniquely capable of connecting specific external exposures to the resulting internal dose and its metabolic fate, providing a clear picture of the environmental-biological continuum.
By applying BPS-d8 to the skin of volunteers, researchers can simulate dermal exposure from handling thermal paper receipts and precisely quantify the amount of BPS that is absorbed into the body. researchgate.net These studies have shown that while dermal absorption is much lower than oral bioavailability, it is still a viable exposure pathway. researchgate.net The subsequent measurement of BPS-d8 and its metabolites in urine over time provides invaluable data on absorption rates, the extent of skin metabolism, and excretion kinetics following a real-world exposure scenario.
This information is critical for interpreting biomonitoring data. For instance, when BPS is detected in a urine sample, it confirms exposure, but the source and route are unknown. Data from BPS-d8 studies helps to model the contribution of different pathways (e.g., diet vs. dermal contact) to an individual's total internal dose. researchgate.net This allows for a more accurate assessment of exposure sources and helps to bridge the gap between concentrations measured in environmental media and the levels of BPS metabolites found in the human body. nih.govresearchgate.net
Table 4: Reported Concentrations of Bisphenol S in Environmental and Biological Samples
Sample Matrix Concentration Range / Mean Location Significance Surface Water Comparable to BPA levels Worldwide Indicates significant environmental contamination. bfr-meal-studie.de Indoor Dust Generally lower than BPA Worldwide Represents a potential source of ingestion exposure. bfr-meal-studie.de Thermal Receipt Paper Up to 22 mg/g - Represents a significant source of dermal exposure. Human Urine Up to 12.3 ng/mL USA Confirms widespread human exposure.
Data compiled from environmental and human biomonitoring studies. nih.gov
Table of Mentioned Compounds
Q & A
Q. How do co-exposure scenarios with other bisphenols affect the quantification of Bisphenol S-d8?
- Methodological Answer: Develop a multi-analyte LC-MS/MS method with chromatographic separation (C18 column, 1.7 µm). Resolve co-elution risks using ion mobility spectrometry (IMS). Validate with spiked samples containing BPA, BPF, and BPS .
Guidance for Reproducibility and Rigor
- Literature Review: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Reporting: Include raw data in appendices, with processed results aligned to research questions .
- Ethical Compliance: Document participant selection criteria and IRB approvals for human biomonitoring studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
